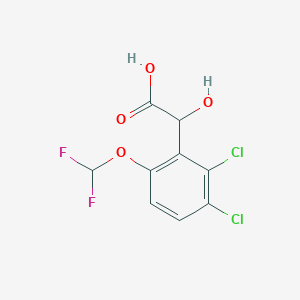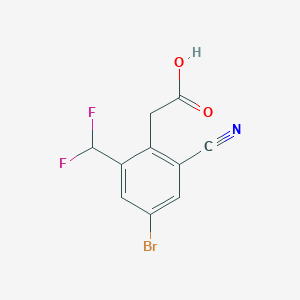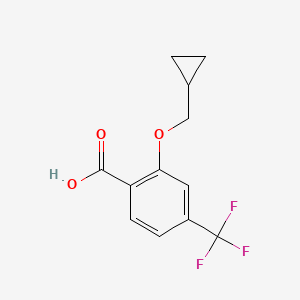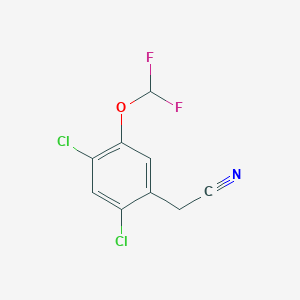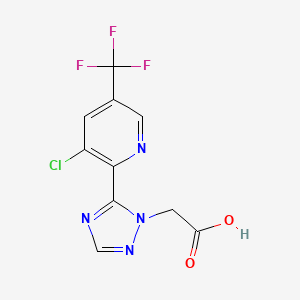
2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid
Descripción general
Descripción
The compound “2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom, and a triazole ring, which is a five-membered ring containing three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines are often synthesized using various methods, including the reaction of 2-chloropyridine .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring and a triazole ring, both of which are aromatic and contain nitrogen atoms. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry known for its high electronegativity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The derivative compounds of 2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid have been studied for their synthesis and antimicrobial activity. Specifically, the derivatives were shown to exhibit good antifungal activity against pathogens such as A. niger, C. Neoformans, and A. fumigatus, providing an avenue for further research into potential antimicrobial applications (Hunashal et al., 2012).
Molecular and Supramolecular Structures
Research has also focused on the synthesis and structural assessment of compounds derived from this acid. For instance, studies involving Hg(II) complexes offer insights into molecular and supramolecular structures, potentially guiding future applications in various fields of chemistry and material science (Castiñeiras et al., 2018).
Biological Assessment
The compound's derivatives have been subject to biological assessment, notably in the synthesis of novel acetamides with an oxadiazol cycle. This synthesis represents a method for producing functionalized derivatives, which can be significant in the development of new pharmacological agents (Karpina et al., 2019).
Mecanismo De Acción
Mode of Action
Without specific target information, it’s challenging to describe the exact mode of action of this compound. Based on its structural features, it may interact with its targets via hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Pharmacokinetics
Its molecular weight (23958 g/mol) and physical properties suggest that it may have reasonable bioavailability . It’s stored at 2-8°C, indicating that it’s stable under standard refrigeration conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature suggests that it may be sensitive to heat . .
Propiedades
IUPAC Name |
2-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O2/c11-6-1-5(10(12,13)14)2-15-8(6)9-16-4-17-18(9)3-7(19)20/h1-2,4H,3H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOIPJHZPBNVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC=NN2CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B1410497.png)
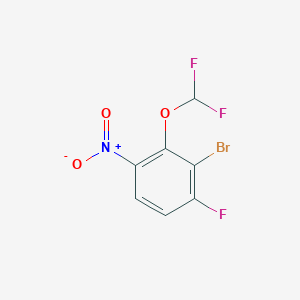

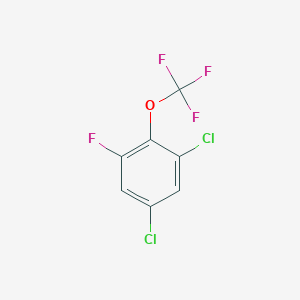
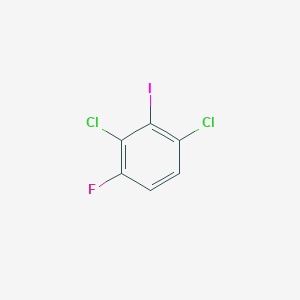
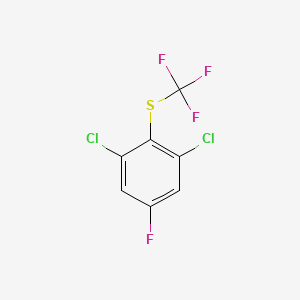
![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)
![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)
